molecular formula C21H24ClN3O4 B4411013 N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2,4-dimethoxybenzamide

N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2,4-dimethoxybenzamide

Cat. No. B4411013
M. Wt: 417.9 g/mol
InChI Key: XLNDYLVLLMLDRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2,4-dimethoxybenzamide, also known as AC-42, is a small-molecule compound that has shown potential as a therapeutic agent for various diseases. AC-42 is a modulator of the sigma-1 receptor, which is a protein that is involved in various cellular processes, including calcium signaling, protein folding, and cell survival.

Mechanism of Action

N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2,4-dimethoxybenzamide modulates the sigma-1 receptor, which is a chaperone protein that is involved in various cellular processes. The sigma-1 receptor is located in the endoplasmic reticulum and the plasma membrane and interacts with various proteins, including ion channels, receptors, and enzymes. This compound binds to the sigma-1 receptor and stabilizes its conformation, leading to downstream effects on calcium signaling, protein folding, and cell survival.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including modulation of calcium signaling, regulation of protein folding, and induction of cell survival pathways. This compound has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential in various diseases.

Advantages and Limitations for Lab Experiments

N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2,4-dimethoxybenzamide has several advantages for lab experiments, including its small size, high potency, and selectivity for the sigma-1 receptor. However, this compound also has some limitations, including its poor solubility and stability, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2,4-dimethoxybenzamide, including optimization of its pharmacokinetic properties, identification of its downstream targets, and evaluation of its therapeutic potential in clinical trials. This compound may also have potential as a tool compound for studying the sigma-1 receptor and its role in various diseases.

Scientific Research Applications

N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2,4-dimethoxybenzamide has been studied extensively in preclinical models for various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. In Alzheimer's disease, this compound has been shown to improve cognitive function and reduce amyloid-beta levels in animal models. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons and improve motor function in animal models. In cancer, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells.

properties

IUPAC Name

N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O4/c1-14(26)24-8-10-25(11-9-24)19-7-4-15(12-18(19)22)23-21(27)17-6-5-16(28-2)13-20(17)29-3/h4-7,12-13H,8-11H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNDYLVLLMLDRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=C(C=C(C=C3)OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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